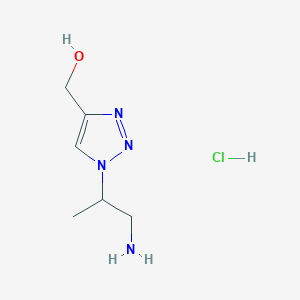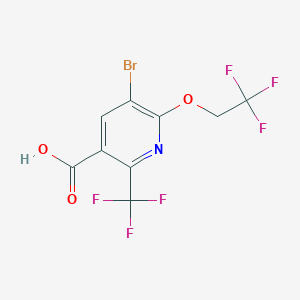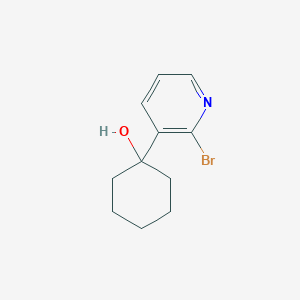![molecular formula C12H13IN2O B1380570 1H-pyrazole, 4-iodo-1-[2-(phénylméthoxy)éthyl]- CAS No. 1562305-17-2](/img/structure/B1380570.png)
1H-pyrazole, 4-iodo-1-[2-(phénylméthoxy)éthyl]-
Vue d'ensemble
Description
1H-Pyrazole, 4-iodo-1-[2-(phenylmethoxy)ethyl]- is a versatile chemical compound used in various scientific research fields. Its structure consists of a pyrazole ring substituted with an iodine atom at the 4-position and a phenylmethoxyethyl group at the 1-position. This compound is known for its diverse applications, ranging from drug discovery to material synthesis.
Applications De Recherche Scientifique
1H-Pyrazole, 4-iodo-1-[2-(phenylmethoxy)ethyl]- has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterobiaryls and other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a reagent in various industrial processes.
Mécanisme D'action
Target of Action
The primary targets of 1H-Pyrazole, 4-iodo-1-[2-(phenylmethoxy)ethyl]- are Alcohol dehydrogenase 1C , Alcohol dehydrogenase 1B , Alcohol dehydrogenase 1A , and Mycocyclosin synthase . These enzymes play crucial roles in various biochemical processes. For instance, Alcohol dehydrogenases are involved in the metabolism of alcohols in the body, while Mycocyclosin synthase is a key enzyme in the biosynthesis of mycocyclosin in Mycobacterium tuberculosis .
Mode of Action
It is known to interact with its targets, potentially influencing their enzymatic activities
Analyse Biochimique
Biochemical Properties
1H-Pyrazole, 4-iodo-1-[2-(phenylmethoxy)ethyl]- plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with alcohol dehydrogenase enzymes, including alcohol dehydrogenase 1A, 1B, and 1C in humans . These interactions are essential for understanding the compound’s role in metabolic processes and its potential therapeutic applications.
Cellular Effects
The effects of 1H-Pyrazole, 4-iodo-1-[2-(phenylmethoxy)ethyl]- on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been observed to cause changes in the expression of specific genes and proteins, thereby altering cellular activities .
Molecular Mechanism
At the molecular level, 1H-Pyrazole, 4-iodo-1-[2-(phenylmethoxy)ethyl]- exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s ability to bind to specific sites on enzymes and proteins is critical for its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H-Pyrazole, 4-iodo-1-[2-(phenylmethoxy)ethyl]- change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, affecting its efficacy in long-term experiments .
Dosage Effects in Animal Models
The effects of 1H-Pyrazole, 4-iodo-1-[2-(phenylmethoxy)ethyl]- vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Understanding the dosage-dependent effects is crucial for its safe and effective use in research .
Metabolic Pathways
1H-Pyrazole, 4-iodo-1-[2-(phenylmethoxy)ethyl]- is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions are essential for understanding the compound’s role in metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of 1H-Pyrazole, 4-iodo-1-[2-(phenylmethoxy)ethyl]- within cells and tissues are critical for its activity. The compound interacts with transporters and binding proteins, affecting its localization and accumulation in specific cellular compartments .
Subcellular Localization
1H-Pyrazole, 4-iodo-1-[2-(phenylmethoxy)ethyl]- is localized in specific subcellular compartments, which influences its activity and function. Targeting signals and post-translational modifications direct the compound to particular organelles, affecting its biochemical activity .
Méthodes De Préparation
The synthesis of 1H-Pyrazole, 4-iodo-1-[2-(phenylmethoxy)ethyl]- can be achieved through several methods:
-
Synthetic Routes
Cycloaddition Reactions: A common method involves the [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes.
Condensation Reactions: One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride form pyrazoline intermediates, which can be oxidized to pyrazoles.
Dehydrogenative Coupling: Using a combination of Ru3(CO)12 and a NHC-diphosphine ligand, 1,3-diols can be coupled with arylhydrazines to produce pyrazoles.
-
Industrial Production Methods
Metal-Free Approaches: Efficient metal-free, two-component, one-pot approaches to 3,5-disubstituted pyrazoles from propargylic alcohols.
Catalytic Methods: Palladium-catalyzed coupling of aryl triflates with pyrazole derivatives using tBuBrettPhos as a ligand.
Analyse Des Réactions Chimiques
1H-Pyrazole, 4-iodo-1-[2-(phenylmethoxy)ethyl]- undergoes various chemical reactions:
-
Types of Reactions
Substitution Reactions: The iodine atom can be substituted with other groups using reagents like palladium catalysts.
Oxidation Reactions: Pyrazoline intermediates can be oxidized to form pyrazoles.
Cyclization Reactions: Hydrazonyl radicals can cyclize to form pyrazole derivatives.
-
Common Reagents and Conditions
Oxidizing Agents: Bromine and DMSO under oxygen for oxidation reactions.
Catalysts: Palladium, ruthenium, and copper catalysts for various coupling and cyclization reactions.
-
Major Products
Di-iodo and Tri-iodo Pyrazoles: Formed through iodination in the presence of iodine and ammonium hydroxide.
Comparaison Avec Des Composés Similaires
1H-Pyrazole, 4-iodo-1-[2-(phenylmethoxy)ethyl]- can be compared with other similar compounds:
-
Similar Compounds
4-Iodo-1H-pyrazole: A simpler pyrazole derivative with similar iodine substitution.
3,5-Dimethyl-4-iodo-1H-pyrazole: Another pyrazole derivative with methyl groups at the 3 and 5 positions.
4-Iodo-1-isobutyl-1H-pyrazole: Contains an isobutyl group instead of the phenylmethoxyethyl group.
-
Uniqueness
Structural Complexity: The presence of the phenylmethoxyethyl group adds structural complexity and potential for diverse interactions.
Functional Versatility: Its unique structure allows for a wide range of chemical reactions and applications.
This detailed article provides a comprehensive overview of 1H-Pyrazole, 4-iodo-1-[2-(phenylmethoxy)ethyl]-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
IUPAC Name |
4-iodo-1-(2-phenylmethoxyethyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13IN2O/c13-12-8-14-15(9-12)6-7-16-10-11-4-2-1-3-5-11/h1-5,8-9H,6-7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPABQBJFUCEBJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCN2C=C(C=N2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(Dimethylamino)methyl]-5-fluorobenzaldehyde](/img/structure/B1380487.png)


![3-(azetidin-3-yl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B1380490.png)



![3-Bromo-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B1380496.png)





![3-(azetidin-3-ylmethyl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B1380507.png)
